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Compound of Interest |

5-(4-Ethylpiperazin-1-yl)pyridin-2-
Compound Name:
amine
CAS No.: 1018505-59-3
Cat. No.: B1385758
. J

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine belongs to a class of compounds that feature a
substituted aminopyridine core. This structural motif is a cornerstone in the design of small-
molecule therapeutics, particularly those targeting protein kinases. The molecule's architecture,
combining a hydrogen-bond-donating aminopyridine ring with a basic and synthetically
versatile ethylpiperazine group, makes it an invaluable building block for creating libraries of
potential drug candidates. Its direct linkage between the pyridine and piperazine rings offers a
compact and sterically defined scaffold compared to analogues with flexible linkers.[1] While
often confused with its methylene-linked counterpart—an intermediate in the synthesis of the
CDKA4/6 inhibitor Abemaciclib[2][3]—this compound possesses distinct properties and potential
applications that merit specific investigation.

Core Physicochemical Properties

The fundamental properties of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine are summarized
below. This data is critical for experimental design, including reaction stoichiometry, solvent
selection, and analytical method development.
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Property Value Source

Molecular Weight 206.29 g/mol PubChem[4]

Molecular Formula Ci11H18Na4 PubCheml[4]
5-(4-ethylpiperazin-1-yl)pyridin-

IUPAC Name ( yipip Yhpy PubChem[4]

2-amine

1018505-59-3 (Depositor-

CAS Number ] PubChem[4]

Supplied)
, CCN1CCN(CC1)C2=CN=C(C=

Canonical SMILES PubChem[4]
C2)N
QKUYGFBCRZYCEB-

InChliKey PubChem([4]
UHFFFAOYSA-N

Exact Mass 206.153146591 Da PubChem[4]

XLogP3 0.8 PubChem[4]

H-Bond Donor Count 1 PubChem[4]

H-Bond Acceptor Count 4 PubChem[4]

Chemical Structure Diagram

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72500105.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

Charge Schlenk Tube:
- 5-bromo-2-aminopyridine
- 1-ethylpiperazine
- Pdz(dba)s / Ligand
- NaOtBu

:

Evacuate & Backfill with Argon (3x)

'

Add Anhydrous Toluene

Reaction

Heat to 80-100 °C with Stirring

l

Monitor by TLC/LC-MS
(until starting material is consumed)

Workup & Purification

Cool to RT, Quench with Water

:

Extract with Ethyl Acetate (3x)

:

Dry Organic Layer (Na2SOa), Filter

:

Concentrate in vacuo

'

Purify by Flash Chromatography

Final Product:
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

Click to download full resolution via product page

Caption: Proposed workflow for Buchwald-Hartwig synthesis.
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Representative Experimental Protocol

This protocol is a representative methodology based on established Buchwald-Hartwig
procedures and must be optimized for scale and specific laboratory conditions.

» Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is charged

with 5-bromo-2-aminopyridine (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s,

0.01 eq.), a suitable biaryl phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-
butoxide (1.5 eq.).

» Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with
argon by evacuating and backfilling three times.

* Reagent Addition: Anhydrous toluene is added via syringe, followed by the addition of 1-
ethylpiperazine (1.2 eq.).

o Reaction: The reaction mixture is heated in an oil bath to 100 °C and stirred vigorously. The
reaction progress is monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) until the consumption of the starting aryl
bromide is complete (typically 12-24 hours).

o Workup: The mixture is cooled to room temperature and diluted with ethyl acetate. It is then

carefully quenched by the addition of water. The layers are separated, and the aqueous layer

is extracted twice more with ethyl acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate (Na2S0a), filtered, and concentrated under reduced pressure. The resulting
crude residue is purified by flash column chromatography on silica gel to yield the final
product.

Applications in Drug Discovery

The true value of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine lies in its utility as a molecular
scaffold for kinase inhibitors. [1]Kinases are critical enzymes in cellular signaling, and their
dysregulation is a hallmark of many diseases, especially cancer.

Role as a Kinase Inhibitor Scaffold
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The aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors. The nitrogen
atom of the pyridine ring and the exocyclic amino group can form two crucial hydrogen bonds
with the backbone of the kinase hinge region, a structurally conserved part of the ATP-binding
pocket. This interaction serves as an anchor, orienting the rest of the molecule to achieve
potent and selective inhibition.

The ethylpiperazine group serves multiple functions:

o Solubility: As a basic amine, it is typically protonated at physiological pH, which significantly
enhances the aqueous solubility of the final drug molecule—a critical parameter for oral
bioavailability.

» Vector for Further Synthesis: The piperazine ring provides a point for synthetic elaboration,
allowing chemists to introduce additional functionalities that can interact with other regions of
the ATP-binding site to improve potency and selectivity. [5]* Physicochemical Properties: The
ethyl group provides a degree of lipophilicity that can be fine-tuned to optimize the drug's
absorption, distribution, metabolism, and excretion (ADME) properties.

Conceptual Role in Inhibitor Design
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Inhibitor Molecule

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
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Caption: Role of the scaffold in kinase inhibitor binding.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical
techniques is employed.

* Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum should show characteristic signals for the aromatic
protons on the pyridine ring, the methylene protons of the piperazine ring and ethyl group,
and the methyl protons of the ethyl group. The integration of these signals should
correspond to the number of protons in the structure.
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o 13C NMR: The carbon NMR will confirm the number of unique carbon environments in the
molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the molecular formula. The observed mass of the protonated molecule [M+H]*
should match the calculated exact mass (207.1604) within a narrow tolerance (e.g., <5 ppm).

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the
compound. A high-purity sample (>95%) should exhibit a single major peak under various
detection wavelengths (e.g., 254 nm).

Safety and Handling

While specific toxicity data for 5-(4-ethylpiperazin-1-yl)pyridin-2-amine is not readily
available, data from structurally similar compounds, such as 5-(4-methylpiperazin-1-yl)pyridin-
2-amine, should be used for preliminary hazard assessment. [6]

Potential Hazards: Similar compounds are classified as harmful if swallowed and can cause
skin and serious eye irritation. [6]* Personal Protective Equipment (PPE): Always handle this
compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety
glasses, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Recommended storage is at 2-8 °C.

Disposal: Dispose of the chemical and its container in accordance with local, state, and
federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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